![molecular formula C18H38O13 B012677 Polyglycerin-6 CAS No. 36675-34-0](/img/structure/B12677.png)
Polyglycerin-6
Overview
Description
Synthesis Analysis
Polyglycerin-6 and its derivatives are synthesized through controlled polymerization processes. The synthesis can involve etherification or esterification reactions, with the possibility of achieving linear or hyperbranched structures. For instance, the synthesis of dendritic polyglycerol showcases a controlled synthesis method leading to polymers with a compact, well-defined architecture (Frey & Haag, 2002). Another approach involves using ethoxyethyl glycidyl ether (EEGE) as a protected glycidol derivative to obtain linear polyglycerols, emphasizing the versatility of synthesis methods (Thomas, Müller, & Frey, 2014).
Molecular Structure Analysis
The molecular structure of this compound can vary significantly depending on the synthesis method. Structures can range from linear to hyperbranched forms, with the possibility of incorporating functional groups that further enhance the polymer's utility. Hyperbranched polyglycerols, for instance, exhibit a dense array of functional end groups and a compact structure akin to dendrimers, offering unique properties for biomedical applications (Frey & Haag, 2002).
Chemical Reactions and Properties
This compound is involved in various chemical reactions, leading to the synthesis of derivatives with tailored properties. These reactions can include functionalization with carboxyl, amine, and vinyl groups, enabling the creation of polymers with specific functionalities. Such versatility is crucial for applications in drug delivery, diagnostics, and as components in biomaterials (Gosecki, Gadzinowski, Gosecka, Basinska, & Slomkowski, 2016).
Physical Properties Analysis
The physical properties of this compound, such as solubility, thermal stability, and molecular weight distribution, are critical for its application in various fields. Hyperbranched polyglycerols, for instance, are known for their high water solubility and biocompatibility, making them suitable for biomedical applications. Their controlled synthesis allows for the generation of polymers with narrow polydispersity, which is crucial for consistency in application (Kainthan, Hester, Levin, Devine, & Brooks, 2007).
Chemical Properties Analysis
The chemical properties of this compound, such as reactivity and functional group diversity, enable its use in a wide range of applications. The presence of multiple hydroxyl groups enhances its hydrophilicity and allows for further modification, leading to the synthesis of polymers with specific chemical functionalities. This adaptability is instrumental in the creation of materials for drug delivery, surface modification, and as building blocks for more complex molecular structures (Gosecki et al., 2016).
Scientific Research Applications
Biomedical and Pharmaceutical Applications : Linear polyglycerols like Polyglycerin-6 are highly biocompatible and multifunctional, finding uses in bioconjugation, biomaterials, diagnostics, and as macroinitiators. This versatility stems from their unique chemical properties (Thomas, Müller, & Frey, 2014).
Use in Dendritic Structures : Dendritic polyglycerols, which include this compound, are utilized in biomedical applications for molecular amplification or multiplication of effects. They can create high local concentrations of drugs, molecular labels, or probe moieties, enhancing their effectiveness in medical treatments (Frey & Haag, 2002).
Nanomedicine Applications : In the field of nanomedicine, dendritic polyglycerols are employed for drug, dye, and gene delivery. They are also used in regenerative medicine, particularly in creating non-fouling surfaces and matrix materials, which are crucial for tissue engineering and other medical applications (Calderón, Quadir, Sharma, & Haag, 2010).
Mechanism of Action
Target of Action
Hexaglycerol, also known as Polyglycerin-6, is primarily used as a surfactant in the formation of oil-in-water emulsions . Its primary targets are the oil and water molecules in these emulsions. It interacts with these molecules to reduce surface tension and improve emulsion stability .
Mode of Action
Hexaglycerol interacts with its targets through hydrophobic interactions and hydrogen bonds . It forms a complex with sodium caseinate (NaCas), a stabilizer of oil-in-water emulsions . This complexation increases the surface hydrophobicity and decreases surface tension compared to NaCas alone, enhancing the emulsion’s stability .
Biochemical Pathways
It is known that the compound plays a crucial role in the formation and stabilization of oil-in-water emulsions . These emulsions are often used to encapsulate bioactive compounds, improving their dispersion, stability, and bioavailability .
Pharmacokinetics
Its role as a surfactant suggests that it may influence the bioavailability of encapsulated compounds by improving their dispersion and stability in oil-in-water emulsions .
Result of Action
The primary result of Hexaglycerol’s action is the formation of stable oil-in-water emulsions . These emulsions can encapsulate bioactive compounds, protecting them from degradation and enhancing their bioavailability . This makes Hexaglycerol a valuable tool in the formulation of functional foods and beverages .
Action Environment
The action of Hexaglycerol is influenced by environmental conditions such as pH and ionic strength . Its complex with NaCas has been shown to stabilize oil-in-water emulsions across a wide range of these conditions . Furthermore, the encapsulation of bioactive compounds in these emulsions can dramatically reduce their degradation during storage at 4℃ .
Future Directions
Research on PG6 continues to explore its molecular composition, individual ester species, and potential health implications. Further studies may focus on optimizing its use in low-calorie food products and identifying alternative natural emulsifiers .
: Su, C., De Meulenaer, B., & Van der Meeren, P. (2023). Analytics and applications of polyglycerol polyricinoleate (PGPR)—Current research progress. Comprehensive Reviews in Food Science and Food Safety, 22(6), 4282-4301. Read full text
properties
IUPAC Name |
(2S)-3-[(2S)-3-[(2R)-3-[(2S)-3-[(2S)-3-[(2S)-2,3-dihydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]propane-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38O13/c19-1-13(21)3-27-5-15(23)7-29-9-17(25)11-31-12-18(26)10-30-8-16(24)6-28-4-14(22)2-20/h13-26H,1-12H2/t13-,14-,15-,16-,17-,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTZRWTUPSQZOG-UGDFAFBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(COCC(COCC(COCC(COCC(COCC(CO)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](COC[C@@H](COC[C@H](COC[C@H](COC[C@H](COC[C@H](CO)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
36675-34-0 | |
Record name | Polyglycerin-6 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036675340 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexaglycerol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexaglycerol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.306 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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